Cas no 1805582-48-2 (3-(Difluoromethyl)-4-fluoro-6-iodopyridine-2-sulfonamide)
3-(Difluoromethyl)-4-fluoro-6-iodopyridine-2-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- 3-(Difluoromethyl)-4-fluoro-6-iodopyridine-2-sulfonamide
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- Inchi: 1S/C6H4F3IN2O2S/c7-2-1-3(10)12-6(15(11,13)14)4(2)5(8)9/h1,5H,(H2,11,13,14)
- InChI Key: AEJYOFJNHULHBY-UHFFFAOYSA-N
- SMILES: IC1=CC(=C(C(F)F)C(=N1)S(N)(=O)=O)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 321
- XLogP3: 1.2
- Topological Polar Surface Area: 81.4
3-(Difluoromethyl)-4-fluoro-6-iodopyridine-2-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029035615-250mg |
3-(Difluoromethyl)-4-fluoro-6-iodopyridine-2-sulfonamide |
1805582-48-2 | 95% | 250mg |
$1,078.00 | 2022-04-01 | |
| Alichem | A029035615-500mg |
3-(Difluoromethyl)-4-fluoro-6-iodopyridine-2-sulfonamide |
1805582-48-2 | 95% | 500mg |
$1,853.50 | 2022-04-01 | |
| Alichem | A029035615-1g |
3-(Difluoromethyl)-4-fluoro-6-iodopyridine-2-sulfonamide |
1805582-48-2 | 95% | 1g |
$2,952.90 | 2022-04-01 |
3-(Difluoromethyl)-4-fluoro-6-iodopyridine-2-sulfonamide Related Literature
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
Additional information on 3-(Difluoromethyl)-4-fluoro-6-iodopyridine-2-sulfonamide
Introduction to 3-(Difluoromethyl)-4-fluoro-6-iodopyridine-2-sulfonamide (CAS No. 1805582-48-2)
3-(Difluoromethyl)-4-fluoro-6-iodopyridine-2-sulfonamide (CAS No. 1805582-48-2) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural features and potential biological activities. This compound belongs to the pyridine sulfonamide class, which is well-documented for its role in the development of various therapeutic agents. The presence of multiple fluorine atoms and an iodine substituent in its molecular framework endows it with distinct electronic and steric properties, making it a valuable scaffold for further chemical modifications and biological evaluations.
The name of the compound, 3-(Difluoromethyl)-4-fluoro-6-iodopyridine-2-sulfonamide, precisely describes its chemical structure. The 3-(Difluoromethyl) group introduces a electron-withdrawing moiety that can influence the reactivity of the pyridine ring, while the 4-fluoro substituent further modulates the electronic distribution. The 6-Iodopyridine core provides a halogen bond acceptor site, which is increasingly recognized as a key interaction motif in drug design. Finally, the 2-sulfonamide moiety is a common pharmacophore that enhances water solubility and bioavailability, making it an attractive feature for pharmaceutical applications.
In recent years, there has been a surge in research focused on developing novel sulfonamides as therapeutic agents due to their broad spectrum of biological activities. Studies have demonstrated that sulfonamide derivatives can exhibit antimicrobial, anti-inflammatory, and anticancer properties. The specific combination of substituents in 3-(Difluoromethyl)-4-fluoro-6-iodopyridine-2-sulfonamide positions it as a promising candidate for further investigation in these areas.
One of the most compelling aspects of this compound is its potential as a kinase inhibitor. Kinases are enzymes that play critical roles in cell signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer. The difluoromethyl group and the iodine atom in the molecule are particularly interesting because they can serve as handles for covalent bond formation with target proteins, enhancing binding affinity and selectivity. Recent advancements in structure-based drug design have highlighted the importance of such features in developing high-affinity kinase inhibitors.
Moreover, the fluoro-substituents have been extensively studied for their ability to improve metabolic stability and pharmacokinetic properties of drug candidates. The presence of both fluorine atoms at positions 4 and 3 in this compound suggests that it may exhibit enhanced bioavailability compared to its non-fluorinated counterparts. This is particularly relevant in drug development, where optimizing pharmacokinetic profiles is often crucial for clinical success.
Another area of interest is the potential application of this compound as an intermediate in the synthesis of more complex molecules. The reactive nature of the iodopyridine ring allows for further functionalization through cross-coupling reactions such as Suzuki-Miyaura or Stille couplings. These reactions are widely used in medicinal chemistry to introduce diverse structural motifs into drug candidates. The sulfonamide group also provides a site for additional derivatization, enabling chemists to fine-tune the properties of the final product.
Recent publications have begun to explore the biological activity of related compounds, providing valuable insights into the potential therapeutic applications of 3-(Difluoromethyl)-4-fluoro-6-iodopyridine-2-sulfonamide. For instance, studies have shown that certain pyridine sulfonamides can inhibit the activity of tyrosine kinases by binding to their ATP-binding pockets. The unique structural features of this compound suggest that it may exhibit similar inhibitory effects but with improved potency and selectivity.
The role of halogen bonds in drug design has also been increasingly recognized as a powerful tool for enhancing binding affinity between ligands and target proteins. The presence of an iodine atom in this molecule makes it an excellent candidate for forming halogen bonds with nitrogen-rich residues in protein active sites. This interaction can significantly strengthen the binding affinity and improve the overall efficacy of potential drug candidates.
In conclusion, 3-(Difluoromethyl)-4-fluoro-6-iodopyridine-2-sulfonamide (CAS No. 1805582-48-2) represents a fascinating compound with multiple potential applications in pharmaceutical research and drug development. Its unique structural features make it an attractive scaffold for further exploration, particularly in the areas of kinase inhibition and medicinal chemistry innovation. As research continues to uncover new biological activities and synthetic possibilities, this compound is poised to play a significant role in future therapeutic advancements.
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